molecular formula C16H12O2 B12528159 1H-Inden-1-one, 3-(4-methoxyphenyl)- CAS No. 705255-91-0

1H-Inden-1-one, 3-(4-methoxyphenyl)-

Cat. No.: B12528159
CAS No.: 705255-91-0
M. Wt: 236.26 g/mol
InChI Key: ABYLEGXNLHXSHN-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 3-(4-methoxyphenyl)- is an indenone derivative characterized by a bicyclic indenone core substituted with a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₁₆H₁₄O, and it bears the CAS registry number 38199-92-7 . Indenones are structurally significant due to their conjugated ketone system and aromaticity, which enable diverse applications in organic synthesis and materials science.

Properties

CAS No.

705255-91-0

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)inden-1-one

InChI

InChI=1S/C16H12O2/c1-18-12-8-6-11(7-9-12)15-10-16(17)14-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

ABYLEGXNLHXSHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Superacid-Catalyzed Cyclization

Triflic acid (TfOH) efficiently catalyzes the cyclization of 3-(4-methoxyphenyl)propionic acid in dichloromethane (CH₂Cl₂). Under microwave irradiation (80°C, 60 min), quantitative conversion to 3-(4-methoxyphenyl)-1H-inden-1-one is achieved. Key advantages include:

  • Yield : 95–99%.
  • Solvent : CH₂Cl₂ minimizes side reactions compared to chlorobenzene.
  • Catalyst Loading : 3 equivalents of TfOH suffice for complete conversion.

Comparison of Non-Conventional Techniques

Source evaluates microwave (MW), ultrasound (US), and Q-tube™ reactors for Friedel-Crafts acylation:

Method Conditions Time Yield
Microwave 80°C, CH₂Cl₂, TfOH 60 min 99%
Ultrasound 25°C, CH₂Cl₂, 6 eq TfOH 120 min 95%
Q-tube™ 150°C, toluene, TfOH 30 min 85%

Microwave irradiation offers the highest efficiency, while ultrasound enables lower temperatures at the cost of increased catalyst loading.

Suzuki–Miyaura Coupling/Petasis Condensation

A sequential Suzuki–Miyaura coupling and Petasis cyclization strategy enables modular indenone synthesis. Source demonstrates this using 1,2-bis(boronates):

  • Suzuki Coupling : Aryl boronic esters react with halides to form biaryl intermediates.
  • Petasis Cyclization : Acid-mediated cyclization yields 1-aminoindenes, which are oxidized to indenones.

Key Steps and Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃ in THF/H₂O (3:1).
  • Oxidation : MnO₂ in CH₂Cl₂ (rt, 12 h) converts 1-aminoindenes to indenones.
  • Yield : 70–85% over two steps.

This method is highly tunable for diverse substituents but requires rigorous control over oxidation conditions to avoid over-oxidation.

Radical Alkylation/5-Exo-Trig Cyclization

Source introduces a radical-based approach using biaryl ynones and 1,4-dihydropyridines (DHPs):

  • Radical Initiation : Na₂S₂O₈ generates alkyl radicals from DHPs.
  • Cyclization : Radicals undergo 5-exo-trig cyclization with ynones to form indenones.

Reaction Optimization

  • Light Source : Visible light (450 nm LED).
  • Solvent : Acetone or MeCN.
  • Yield : 60–85%.
Substrate Conditions Yield
Biaryl ynone + DHP Na₂S₂O₈, MeCN, 60°C 78%

This method avoids transition metals, making it environmentally favorable.

Claisen-Schmidt Condensation

Aldol-like condensation between 1-indanones and aryl aldehydes under basic conditions provides access to α,β-unsaturated indenones. Source details this for analogous structures:

Procedure

  • Base : KOH (10% aqueous) or NaOH in ethanol.
  • Reaction : 5,6-Dimethoxy-1-indanone + 4-methoxybenzaldehyde → 3-(4-methoxyphenyl)-1H-inden-1-one.
  • Workup : Recrystallization from ethanol.
Base Solvent Time Yield
KOH H₂O 3 h 98%
NaOH EtOH 12 h 67%

KOH in water achieves near-quantitative yields due to superior solubility and reactivity.

Hydrogenation of Propargyl Alcohols

Propargyl alcohols serve as precursors via hydrogenation-cyclization sequences. Source outlines:

  • Hydrogenation : 1-(4-Methoxyphenyl)but-3-en-1-ol → 1-(4-methoxyphenyl)butan-1-ol.
  • Oxidation : MnO₂ oxidizes the alcohol to the ketone.
  • Cyclization : Acid-catalyzed (H₂SO₄) cyclization forms the indenone.

Challenges

  • Selectivity : Over-hydrogenation or polymerization risks require precise pressure control (2–3 atm H₂).
  • Yield : 65–75% over three steps.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Scalability
Friedel-Crafts Acylation TfOH 80°C 99% High
Suzuki/Petasis Pd(PPh₃)₄ 25–80°C 85% Moderate
Radical Cyclization Na₂S₂O₈ 60°C 78% High
Claisen-Schmidt KOH 25–30°C 98% High
Hydrogenation PtO₂/H₂ 80°C 75% Low

The Friedel-Crafts and Claisen-Schmidt methods are optimal for large-scale synthesis, while radical cyclization offers a metal-free alternative.

Chemical Reactions Analysis

1H-Inden-1-one, 3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Inden-1-one, 3-(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 3-(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and NMR Trends

highlights two indenones with 4-methoxyphenyl groups:

2-(4-Methoxyphenyl)-3-p-tolyl-1H-inden-1-one (3af’) : NMR data align with literature, confirming regioselectivity in rhodium-catalyzed cycloadditions .

2,3-Bis(4-methoxyphenyl)-1H-inden-1-one (3ag) : The dual 4-methoxyphenyl substitution results in distinct upfield shifts in ¹H NMR due to enhanced electron density .

Comparatively, 1H-Inden-1-one, 3-(4-methoxyphenyl)- lacks additional aryl substituents, simplifying its NMR profile. Its ¹H NMR would exhibit characteristic signals for the methoxy group (~3.8 ppm) and aromatic protons (~6.8–7.5 ppm), similar to analogues in .

Functional Group Modifications

  • Hydroxy and Amino Derivatives: describes 4-amino-2,3-dihydro-5-hydroxy-6-methoxy-2-methyl-1H-inden-1-one, synthesized with an 82% yield.
  • Halogenated Analogues: Bromine-substituted indenones (e.g., 3-bromo-6-hydroxy-2-(4-hydroxyphenyl)-4-methoxy-1H-inden-1-one, CAS 594816-76-9) show altered electronic properties, with bromine introducing steric bulk and electron-withdrawing effects that may influence reactivity in cross-coupling reactions .

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